molecular formula C14H23N5O2S B5423656 N1,N1-DIMETHYL-N3-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE

N1,N1-DIMETHYL-N3-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE

Cat. No.: B5423656
M. Wt: 325.43 g/mol
InChI Key: LWRQTTNOOXEQIC-UHFFFAOYSA-N
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Description

N1,N1-DIMETHYL-N3-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a thiadiazole ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIMETHYL-N3-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiadiazole intermediate.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIMETHYL-N3-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N1,N1-DIMETHYL-N3-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-DIMETHYL-N3-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,3-propanediamine
  • N,N-Dimethylethylenediamine
  • N,N-Dimethyltrimethylenediamine

Uniqueness

N1,N1-DIMETHYL-N3-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE is unique due to its combination of a piperidine ring and a thiadiazole ring, along with its specific functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-N,1-N-dimethyl-3-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)piperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2S/c1-9(2)12-16-17-13(22-12)15-11(20)10-6-5-7-19(8-10)14(21)18(3)4/h9-10H,5-8H2,1-4H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRQTTNOOXEQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CCCN(C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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